molecular formula C12H23NO3 B1616092 Ethyl 2-(2-(diethylamino)ethyl)acetoacetate CAS No. 23999-02-2

Ethyl 2-(2-(diethylamino)ethyl)acetoacetate

Cat. No.: B1616092
CAS No.: 23999-02-2
M. Wt: 229.32 g/mol
InChI Key: ZQQHBSPNJHQAKU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(diethylamino)ethyl)acetoacetate: is an organic compound with the molecular formula C12H23NO3 It is a derivative of acetoacetic acid and is characterized by the presence of an ethyl ester group and a diethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-(diethylamino)ethyl)acetoacetate can be synthesized through a multi-step process. One common method involves the reaction of β-(diethylamino)ethanol with thionyl chloride to form β-(diethylamino)chloroethane. This intermediate is then condensed with sodium methoxide and ethyl acetoacetate to yield the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves similar steps but may employ different catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(diethylamino)ethyl)acetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-(diethylamino)ethyl)acetoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(diethylamino)ethyl)acetoacetate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical processes.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simpler ester of acetoacetic acid, widely used in organic synthesis.

    Methyl acetoacetate: Another ester of acetoacetic acid, similar in structure and reactivity to ethyl acetoacetate.

    Diethyl malonate: A related compound used in malonic ester synthesis.

Uniqueness: Ethyl 2-(2-(diethylamino)ethyl)acetoacetate is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-(diethylamino)ethyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-13(6-2)9-8-11(10(4)14)12(15)16-7-3/h11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQHBSPNJHQAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946842
Record name Ethyl 2-[2-(diethylamino)ethyl]-3-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23999-02-2
Record name Ethyl 2-[2-(diethylamino)ethyl]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23999-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-(diethylamino)ethyl)acetoacetate
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Record name Ethyl 2-[2-(diethylamino)ethyl]-3-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-[2-(diethylamino)ethyl]acetoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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